molecular formula C11H7FN2O B13065438 8-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one

8-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No.: B13065438
M. Wt: 202.18 g/mol
InChI Key: MSTMBSYDGRULNA-UHFFFAOYSA-N
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Description

8-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a fluorine atom at the 8th position and a pyrrolo ring fused to a quinoxaline core. It has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 8-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one involves the visible light-mediated ring opening and cyclization of aryl cyclopropanes. This method uses quinoxalinones, hydrochloric acid, and nitric acid as reagents. The reaction proceeds through ring opening and unexpected cyclization, resulting in the formation of the desired compound .

Another method involves the palladium-catalyzed oxidative carbonylation of the C2 position of indole. This reaction uses N-substituted 2-(1H-indol-1-yl)anilines or 2-(1H-pyrrol-1-yl)anilines and carbon monoxide in the presence of palladium(II) trifluoroacetate as a catalyst and copper(II) acetate as an oxidant in toluene at 80°C .

Industrial Production Methods

the scalability of the visible light-mediated synthesis has been demonstrated by a gram-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

8-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.

    Reduction: Reduction reactions can be performed to modify the quinoxaline core.

    Substitution: The fluorine atom at the 8th position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different biological activities depending on the functional groups introduced.

Scientific Research Applications

8-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one involves its interaction with specific molecular targets. The compound exerts its effects by binding to DNA or proteins, thereby interfering with cellular processes. The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce apoptosis in cancer cells by disrupting their DNA replication and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[1,2-a]quinoxalin-4(5H)-one: Lacks the fluorine atom at the 8th position.

    Indolo[1,2-a]quinoxalin-6(5H)-one: Contains an indole ring instead of a pyrrolo ring.

    Thiazolo[3,4-a]quinoxalin-4(5H)-one: Contains a thiazole ring fused to the quinoxaline core.

Uniqueness

The presence of the fluorine atom at the 8th position in 8-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one imparts unique electronic properties to the compound, enhancing its biological activity and making it a valuable candidate for drug development. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets .

Properties

IUPAC Name

8-fluoro-5H-pyrrolo[1,2-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O/c12-7-3-4-8-10(6-7)14-5-1-2-9(14)11(15)13-8/h1-6H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTMBSYDGRULNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=O)NC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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